Welcome to the BenchChem Online Store!
molecular formula C10H9BrN2O2 B1628170 1-(4-Bromobenzyl)imidazolidine-2,4-dione CAS No. 201987-81-7

1-(4-Bromobenzyl)imidazolidine-2,4-dione

Cat. No. B1628170
M. Wt: 269.09 g/mol
InChI Key: WRDHXSFKIWRHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507521B2

Procedure details

A mixture of 2-(4-bromobenzylamino)acetamide (1B3) (45.9 mmol, 11.2 g) and carbonyldiimidazole (68.8 mmol, 11.2 g) in acetonitrile (223 ml) was cooled to 0° C. with stirring and 4-dimethylaminopyridine (45.9 mmol, 5.60 g) was added. The mixture was stirred at 0° C. for 24 h and then heated at 80° C. for 18 h. The reaction mixture was diluted with water and the acetonitrile removed under reduced pressure. The mixture was acidified to pH 4 with aqueous HCl and the precipitate collected by filtration and dried in a vacuum oven to give 1-(4-bromobenzyl)imidazolidine-2,4-dione (1B4) 2.55 g (20.2%); 1H NMR (400 MHz, DMSOd6) δ 10.94 (bs, NH) 7.55 (d, 2H) 7.24 (d, 2H) 4.42 (s, 2H) 3.86 (s, 2H).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
223 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][NH:7][CH2:8][C:9]([NH2:11])=[O:10])=[CH:4][CH:3]=1.[C:14](N1C=CN=C1)(N1C=CN=C1)=[O:15]>C(#N)C.CN(C)C1C=CN=CC=1.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[CH2:8][C:9](=[O:10])[NH:11][C:14]2=[O:15])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
BrC1=CC=C(CNCC(=O)N)C=C1
Name
Quantity
11.2 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
223 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.6 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the acetonitrile removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CN2C(NC(C2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 20.2%
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.